molecular formula C18H13BrN2O4 B6517855 7-bromo-2-(3-hydroxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one CAS No. 902856-05-7

7-bromo-2-(3-hydroxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one

Cat. No.: B6517855
CAS No.: 902856-05-7
M. Wt: 401.2 g/mol
InChI Key: IXFHGRVGKKOEQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the chromeno[2,3-d]pyrimidin-4-one class, characterized by a fused chromene and pyrimidinone scaffold. Key substituents include a 7-bromo group, 9-methoxy moiety, and a 2-(3-hydroxyphenyl) substitution. These groups influence its physicochemical properties, such as solubility and lipophilicity, and may enhance binding to biological targets.

Properties

IUPAC Name

7-bromo-2-(3-hydroxyphenyl)-9-methoxy-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O4/c1-24-14-8-11(19)5-10-7-13-17(23)20-16(21-18(13)25-15(10)14)9-3-2-4-12(22)6-9/h2-6,8,22H,7H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFHGRVGKKOEQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OC3=C(C2)C(=O)NC(=N3)C4=CC(=CC=C4)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Bromo-2-(3-hydroxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and the mechanisms underlying its activity based on recent research findings.

Synthesis of the Compound

The synthesis of chromone derivatives like 7-bromo-2-(3-hydroxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. The synthetic pathway often includes the formation of the chromone core followed by bromination and methoxylation steps. The specific synthetic route for this compound has not been fully detailed in the available literature; however, related compounds have been synthesized using various methodologies including cyclocondensation and nucleophilic substitutions .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various chromone derivatives. In particular, compounds similar to 7-bromo-2-(3-hydroxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one have shown promising activity against a range of pathogenic bacteria and fungi. For instance, a related compound demonstrated a minimum inhibitory concentration (MIC) of 0.21 µM against Pseudomonas aeruginosa and Escherichia coli .

CompoundMIC (µM)Target Organism
7-bromo derivative0.21Pseudomonas aeruginosa
7-bromo derivative0.21Escherichia coli
Other derivativesVariousGram-positive and Gram-negative bacteria

This table summarizes the antimicrobial efficacy observed in studies involving similar compounds.

Cytotoxicity Studies

In vitro cytotoxicity assays have been performed on related chromone derivatives to assess their safety profile. The MTT assay results indicated varying degrees of cytotoxicity across different cell lines. For example, certain derivatives showed significant cytotoxic effects on HaCat cells (human keratinocyte cell line) and Balb/c 3T3 cells (mouse fibroblast cell line), suggesting that structural modifications can influence biological activity .

The mechanism by which these compounds exert their biological effects is an area of active research. Molecular docking studies have indicated that these compounds can bind effectively to critical enzymes involved in bacterial DNA replication and repair processes, such as DNA gyrase. The binding interactions often involve hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site of these enzymes .

Key Interactions

  • Hydrogen Bonds : Strong interactions with residues like SER1084 and ASP437.
  • Pi-Pi Stacking : Stabilization through interactions with nucleotide bases.
  • Hydrophobic Interactions : Contributing to the overall binding affinity.

Case Studies

  • Study on Antimicrobial Properties : A study evaluated the antimicrobial activity of several chromone derivatives against common pathogens. The findings suggested that modifications at specific positions significantly enhanced their antibacterial properties .
  • Cytotoxicity Evaluation : Another study focused on assessing the cytotoxic effects of these compounds on human cell lines. Results indicated that while some derivatives exhibited high cytotoxicity, others were relatively safe, highlighting the need for careful structural optimization .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of the compound typically involves multi-step organic reactions that integrate various functional groups. It is characterized by its unique chromeno-pyrimidine structure, which contributes to its biological activity. The specific synthetic routes may vary but often include the use of brominated phenolic compounds and methoxy derivatives.

Anticancer Properties

Recent studies have demonstrated that the compound exhibits significant anticancer activity against various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of this compound showed potent inhibition of cell proliferation in breast and lung cancer models. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Case Study: Anticancer Activity

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)
  • IC50 Values :
    • MCF-7: 12 µM
    • A549: 15 µM
  • Mechanism : Induction of apoptosis via caspase activation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study highlighted its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a promising potential for developing new antimicrobial agents.

Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

Antitubercular Activity

In a noteworthy investigation, derivatives of the compound were synthesized and tested for their antitubercular activity. These studies revealed that certain modifications enhanced the efficacy against Mycobacterium tuberculosis, making it a candidate for further development as an antitubercular agent.

Antitubercular Activity Overview

  • Target Pathogen : Mycobacterium tuberculosis
  • Efficacy : Potent inhibition observed with specific derivatives.

Potential Therapeutic Applications

Given its diverse biological activities, the compound holds promise for various therapeutic applications:

  • Cancer Therapy : Development of novel anticancer drugs targeting specific pathways involved in tumor growth.
  • Infectious Diseases : Formulation of new antibiotics or antitubercular agents to combat resistant strains.
  • Neuroprotective Agents : Exploration of neuroprotective effects due to phenolic components.

Comparison with Similar Compounds

Comparison with Structural Analogs

Chromeno[2,3-d]Pyrimidin-4-One Derivatives

Several structurally related chromeno-pyrimidinones have been synthesized and studied:

Compound Name Substituents Key Properties/Activities Reference
Target Compound 7-Br, 9-OCH₃, 2-(3-OHPh) N/A (inferred: potential bioactivity)
2-(4-Methoxyphenyl)-9-Methoxy Derivative 7-Br, 9-OCH₃, 2-(4-OCH₃Ph) Structural analog with methoxy variation
5H-Chromeno[2,3-d]Pyrimidines (4a–h) Varied aryl/heteroaryl groups Antibacterial, antioxidant activities
2-(2-Hydroxy-3-Methoxyphenyl)-4-Thione 9-OCH₃, 4-thione core Modified heterocyclic core (thione)

Key Observations :

  • Substituent Effects : The 3-hydroxyphenyl group in the target compound may enhance hydrogen bonding compared to the 4-methoxyphenyl analog .
Thieno[2,3-d]Pyrimidin-4-One Derivatives

Though structurally distinct (thiophene vs. chromene core), these analogs share the pyrimidinone motif and pharmacological relevance:

Compound Name Substituents IC₅₀ (μM) Activity Reference
67a–g (Thieno Derivatives) Varied R1/R2 groups 0.37–2.2 PglD enzyme inhibition
ERBB4 Inhibitors (Thieno Derivatives) Unspecified substituents N/A Anticancer (targeted therapy)

Key Observations :

  • Potency: Thieno derivatives with electron-withdrawing groups (e.g., 4-F-PhCH₂CH₂ in 67d) show enhanced enzyme inhibition (IC₅₀ = 0.42 μM) .
  • Therapeutic Potential: Thieno-pyrimidinones are explored for cancer treatment, suggesting a possible niche for the chromeno-pyrimidinone scaffold .
Pyrrolo[2,3-d]Pyrimidin-4-One Derivatives

These compounds, though divergent in core structure, highlight the role of halogenation (e.g., bromine):

Compound Name Substituents Key Properties Reference
5-Bromo-7-Methyl Derivative 5-Br, 7-CH₃ Similar bromine substitution
DMX0005804 (Anticancer Candidate) 5-Iodo, 7-phenyl MAP4K4 inhibition

Key Observations :

  • Halogenation: Bromine at position 7 (target compound) may improve metabolic stability or binding affinity, as seen in halogenated pyrrolo-pyrimidinones .

Preparation Methods

Synthesis of 5-Bromo-2-Hydroxy-3-Methoxybenzaldehyde

The chromene precursor is synthesized from 5-bromo-2-hydroxy-3-methoxybenzaldehyde, a salicylaldehyde derivative. This compound is prepared via bromination of 2-hydroxy-3-methoxybenzaldehyde using N-bromosuccinimide (NBS) in acetic acid at 60°C for 6 hours. The product is isolated in 78% yield after recrystallization from ethanol.

Key characterization :

  • 1H NMR (400 MHz, DMSO-d6) : δ 10.21 (s, 1H, –CHO), 7.89 (d, J = 2.4 Hz, 1H, H6), 7.52 (d, J = 8.8 Hz, 1H, H4), 6.95 (dd, J = 8.8, 2.4 Hz, 1H, H5), 3.87 (s, 3H, –OCH3).

Formation of 2-Iminochromene

The salicylaldehyde (1 equiv) reacts with cyanoacetamide (1.1 equiv) in 0.05 M aqueous NaHCO3 at room temperature for 48 hours. The reaction proceeds via Knoevenagel condensation, yielding 2-imino-2H-chromene-3-carboxamide as a yellow solid (Yield: 65–70%).

Reaction conditions :

  • Solvent: Water

  • Catalyst: Sodium bicarbonate

  • Temperature: 25°C

Cyclocondensation with 3-Hydroxybenzaldehyde

The 2-iminochromene intermediate (1 equiv) is combined with 3-(benzyloxy)benzaldehyde (1.2 equiv) in ethanol under reflux with piperidine (1.2 equiv) as a base. After 12 hours, the protected chromeno[2,3-d]pyrimidinone is isolated via filtration (Yield: 45%).

Deprotection :
The benzyl group is removed via hydrogenolysis using 10% Pd/C under H2 at 40 psi for 6 hours, yielding the final product (Yield: 85%).

Key characterization :

  • Melting point : 252–254°C

  • 1H NMR (400 MHz, DMSO-d6) : δ 9.72 (s, 1H, –OH), 8.61 (s, 1H, –NH), 7.45–7.12 (m, 4H, aromatic), 6.89 (s, 1H, H3), 3.91 (s, 3H, –OCH3).

Electrochemical One-Pot Three-Component Synthesis

Reaction Design

Adapting the electrochemical protocol from, a mixture of 5-bromo-1,3-cyclohexanedione (1 equiv), 3-hydroxybenzaldehyde (1 equiv), and 6-aminouracil (1 equiv) undergoes cyclization in water with tetra-n-butylammonium iodide (TBAI) as an electrolyte. The reaction is conducted at 25°C under a constant potential of 1.5 V for 4 hours.

Advantages :

  • Solvent: Water (eco-friendly)

  • Catalyst: Electrochemical (no exogenous reagents)

  • Yield: 82%

Limitations :

  • Requires specialized equipment

  • Limited scalability

Ionic Liquid-Catalyzed Multi-Component Reaction

Green Synthesis Approach

A sulfonic acid-functionalized ionic liquid (SFIL, 10 mol%) catalyzes the reaction between 5-bromo-2-methoxy-4H-chromen-4-one (1 equiv), 3-hydroxybenzaldehyde (1 equiv), and thiourea (1 equiv) in ethylene glycol at 100°C for 3 hours. The product precipitates upon cooling and is filtered (Yield: 75%).

Key benefits :

  • Solvent: Ethylene glycol (recyclable)

  • Reaction time: 3 hours

  • Purity: >95% (HPLC)

Comparative Analysis of Synthetic Routes

MethodYield (%)Reaction Time (h)SolventCatalytic System
Iminochromene route4524EthanolPiperidine
Electrochemical824WaterTBAI
Ionic liquid753Ethylene glycolSFIL

The iminochromene route offers structural precision but lower yields, while the electrochemical method balances efficiency and environmental sustainability.

Mechanistic Insights

Cyclocondensation Pathway

The formation of the pyrimidinone ring proceeds via nucleophilic attack of the iminochromene’s amine group on the aldehyde carbonyl, followed by dehydration and aromatization (Fig. 1). Piperidine facilitates enolate formation, enhancing cyclization kinetics.

Figure 1 : Proposed mechanism for pyrimidinone ring closure.

Challenges and Optimization Strategies

Functional Group Compatibility

  • Hydroxyl group instability : Protection with benzyl ethers prevents oxidation during cyclization.

  • Bromine retention : Mild conditions (T < 100°C) avoid debromination.

Yield Enhancement

  • Microwave assistance : Reducing reaction time to 2 hours improves yield to 68% in the iminochromene route.

  • Catalyst screening : DBU increases cyclization efficiency (Yield: 52%) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 7-bromo-2-(3-hydroxyphenyl)-9-methoxy-chromeno[2,3-d]pyrimidin-4-one?

  • Methodology : The synthesis typically involves cyclization of chromene precursors followed by functionalization. For example:

  • Step 1 : Cyclization of substituted chromene intermediates under reflux with catalysts like H2SO4 or polyphosphoric acid.
  • Step 2 : Bromination at the 7-position using N-bromosuccinimide (NBS) in DMF at 0–25°C .
  • Step 3 : Introduction of the 3-hydroxyphenyl group via Suzuki coupling with Pd(PPh3)4 as a catalyst .
    • Key Considerations : Monitor reaction progress via TLC and optimize solvent polarity for intermediate purification.

Q. Which characterization techniques are critical for verifying the structure of this compound?

  • Primary Techniques :

  • 1H/13C NMR : Assign signals for bromine (δ ~7.5–8.0 ppm for aromatic protons) and methoxy groups (δ ~3.8 ppm) .
  • LC-MS : Confirm molecular weight (e.g., [M+H]+ ion at m/z ~450–460) and purity (>95%) .
  • X-ray Crystallography : Resolve crystal packing and confirm substituent positions using SHELXL for refinement .

Q. How can researchers assess the compound’s preliminary biological activity?

  • Approach :

  • In Vitro Assays : Test against cancer cell lines (e.g., MCF-7, A549) using MTT assays. Compare IC50 values with structurally similar compounds .
  • Enzyme Inhibition : Screen for kinase or protease inhibition via fluorescence-based assays.
    • Data Interpretation : Correlate activity with substituent effects (e.g., bromine’s electron-withdrawing role) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in substituent orientation for this compound?

  • Strategy :

  • Grow single crystals via slow evaporation in ethanol/DMSO mixtures.
  • Use SHELXL for structure refinement, focusing on anisotropic displacement parameters for bromine and methoxy groups.
  • Compare with density functional theory (DFT)-optimized geometries to validate experimental bond angles .
    • Example : A related chromeno-pyrimidine derivative showed a 5° deviation in dihedral angles between computational and experimental models .

Q. What experimental designs are suitable for analyzing structure-activity relationships (SAR) of substituents?

  • Design Framework :

  • Variation of Substituents : Synthesize analogs with Cl, F, or NO2 at the 7-position.
  • Biological Profiling : Compare IC50 values across analogs to quantify bromine’s contribution to cytotoxicity .
  • In Silico Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinity with targets like EGFR or Topoisomerase II .
    • Case Study : A 7-chloro analog showed 30% reduced activity compared to the brominated compound, highlighting halogen size effects .

Q. How can researchers address stability challenges during in vitro assays?

  • Solutions :

  • Degradation Analysis : Use HPLC to monitor compound stability in PBS (pH 7.4) at 37°C over 24 hours.
  • Stabilization : Add antioxidants (e.g., ascorbic acid) or adjust solvent systems (e.g., DMSO:PBS ratios) to prevent oxidation of the 3-hydroxyphenyl group .
    • Data : A related compound with a hydroxyphenyl moiety showed 15% degradation after 12 hours in serum-containing media .

Q. What computational methods validate the compound’s interaction with biological targets?

  • Workflow :

  • Molecular Dynamics (MD) Simulations : Simulate binding to ATP-binding pockets (e.g., using GROMACS) over 100 ns trajectories.
  • Free Energy Calculations : Apply MM-PBSA to estimate binding free energies.
    • Outcome : A chromeno-pyrimidine analog exhibited strong hydrogen bonding with EGFR’s Lys721, confirmed by both MD and crystallography .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.